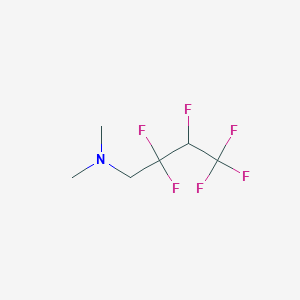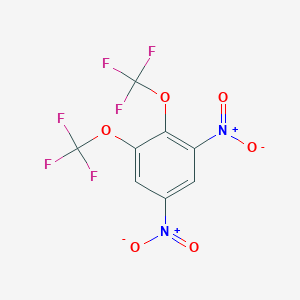
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene (2-CTFEN) is a chemical compound that has recently been gaining attention for its potential applications in scientific research. This compound has a unique chemical structure which allows it to interact with other compounds in a variety of ways. It is also a relatively stable compound, making it a good candidate for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used in a variety of scientific research applications. It has been used in studies of its own properties, as well as in studies of other compounds. For example, this compound has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It has also been used to study the reaction of the compound with other compounds, such as the reaction of this compound with 1,2-dichloroethane. Additionally, this compound has been used as a reactant in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethoxy-4-nitrobenzene.
Mecanismo De Acción
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene interacts with other compounds through a variety of mechanisms. It is capable of forming hydrogen bonds with other compounds, as well as forming non-covalent interactions. Additionally, it can act as an electron donor or acceptor in reactions, depending on the other compounds involved.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 2C19. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the potential biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of advantages and limitations for use in laboratory experiments. One of its main advantages is its relatively low cost and availability. Additionally, its relatively stable chemical structure makes it a good candidate for use in a variety of laboratory experiments. However, its relatively low solubility in water and other solvents can limit its use in some experiments.
Direcciones Futuras
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of potential future directions for research. One potential direction is to further study its potential biochemical and physiological effects, as well as its potential interactions with other compounds. Additionally, further research could be done to explore its potential applications in drug synthesis and development. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis. Finally, further research could be done to explore its potential use in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of a base such as potassium carbonate. This reaction yields 2-chloro-1,1,2-trifluoroethoxy-4-nitrotoluene. The second step involves the reduction of the nitro group to a hydroxy group using a reducing agent such as sodium borohydride. This yields the desired this compound.
Propiedades
IUPAC Name |
2-(3-chloro-2,2,3-trifluoropropyl)-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-8(15(16)17)4-7(6)5-10(13,14)9(11)12/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWPYSHYNVBXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)

![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)


![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)





![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)